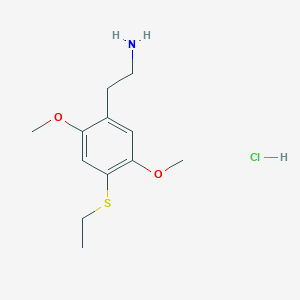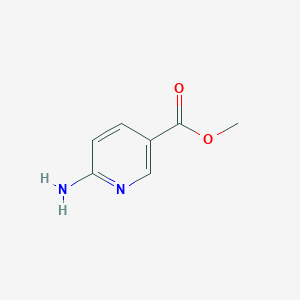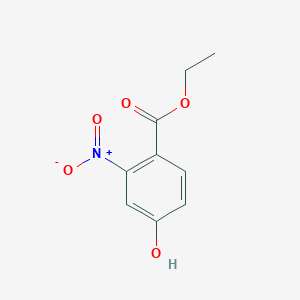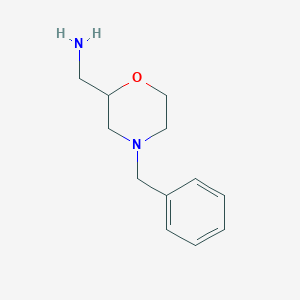
(E)-(3-methylpyridin-2-yl)methylidenehydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(hydrazonomethyl)-3-methylpyridine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(hydrazonomethyl)-3-methylpyridine typically involves the condensation reaction between 2-formyl-3-methylpyridine and hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
2-formyl-3-methylpyridine+hydrazine→(E)-2-(hydrazonomethyl)-3-methylpyridine
Industrial Production Methods
While specific industrial production methods for (E)-2-(hydrazonomethyl)-3-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(hydrazonomethyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-2-(hydrazonomethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(hydrazonomethyl)phenoxyl acetohydrazide
- (E)-benzylidene-2-(hydrazonomethyl)phenoxyl acetohydrazide
- 2-[(E)-Hydrazonomethyl]-1,3-benzothiazole
Uniqueness
(E)-2-(hydrazonomethyl)-3-methylpyridine is unique due to its specific structural features, such as the presence of a pyridine ring and a methyl group at the 3-position.
Propiedades
Número CAS |
106911-07-3 |
|---|---|
Fórmula molecular |
C7H9N3 |
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
Clave InChI |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
SMILES |
CC1=C(N=CC=C1)C=NN |
SMILES isomérico |
CC1=C(N=CC=C1)/C=N/N |
SMILES canónico |
CC1=C(N=CC=C1)C=NN |
Sinónimos |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


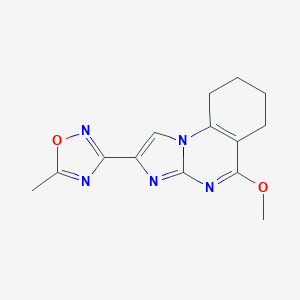
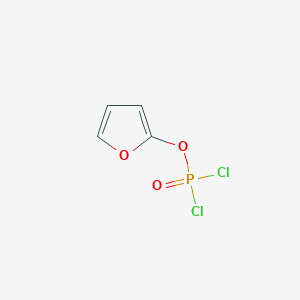
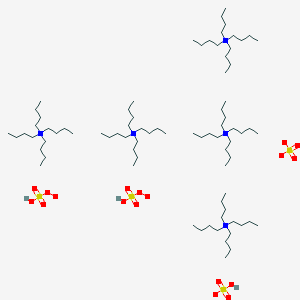

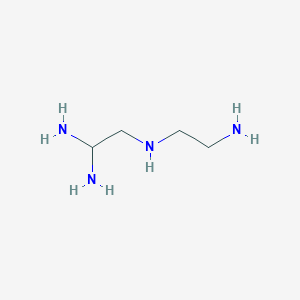
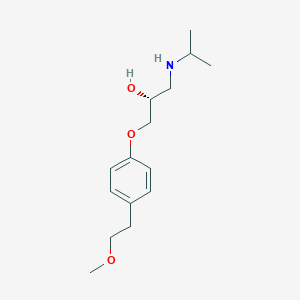

![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)

